

Application Notes and Protocols: 3-(Alkylamino)propionitrile Derivatives as Lysyl Oxidase Inhibitors

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Compound of Interest

Compound Name: 3-(Butylamino)propionitrile

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Introduction

Lysyl oxidase (LOX) and LOX-like (LOXL) enzymes are copper-dependent amine oxidases that play a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). [1][2] Dysregulation of LOX activity is implicated in various pathological conditions, including fibrosis, cancer metastasis, and cardiovascular diseases.[1] Consequently, the inhibition of LOX enzymes has emerged as a promising therapeutic strategy. β -aminopropionitrile (BAPN), a naturally occurring lathyrogen, is a well-characterized, potent, and irreversible inhibitor of the LOX family of enzymes.[3][4][5][6] This document provides detailed information on the inhibitory activity of aminopropionitrile derivatives against lysyl oxidase, along with experimental protocols for assessing their inhibitory potential. While specific data on **3-(butylamino)propionitrile** is limited in publicly available research, this document focuses on closely related and well-studied aminopropionitrile derivatives to provide a strong foundation for research in this area.

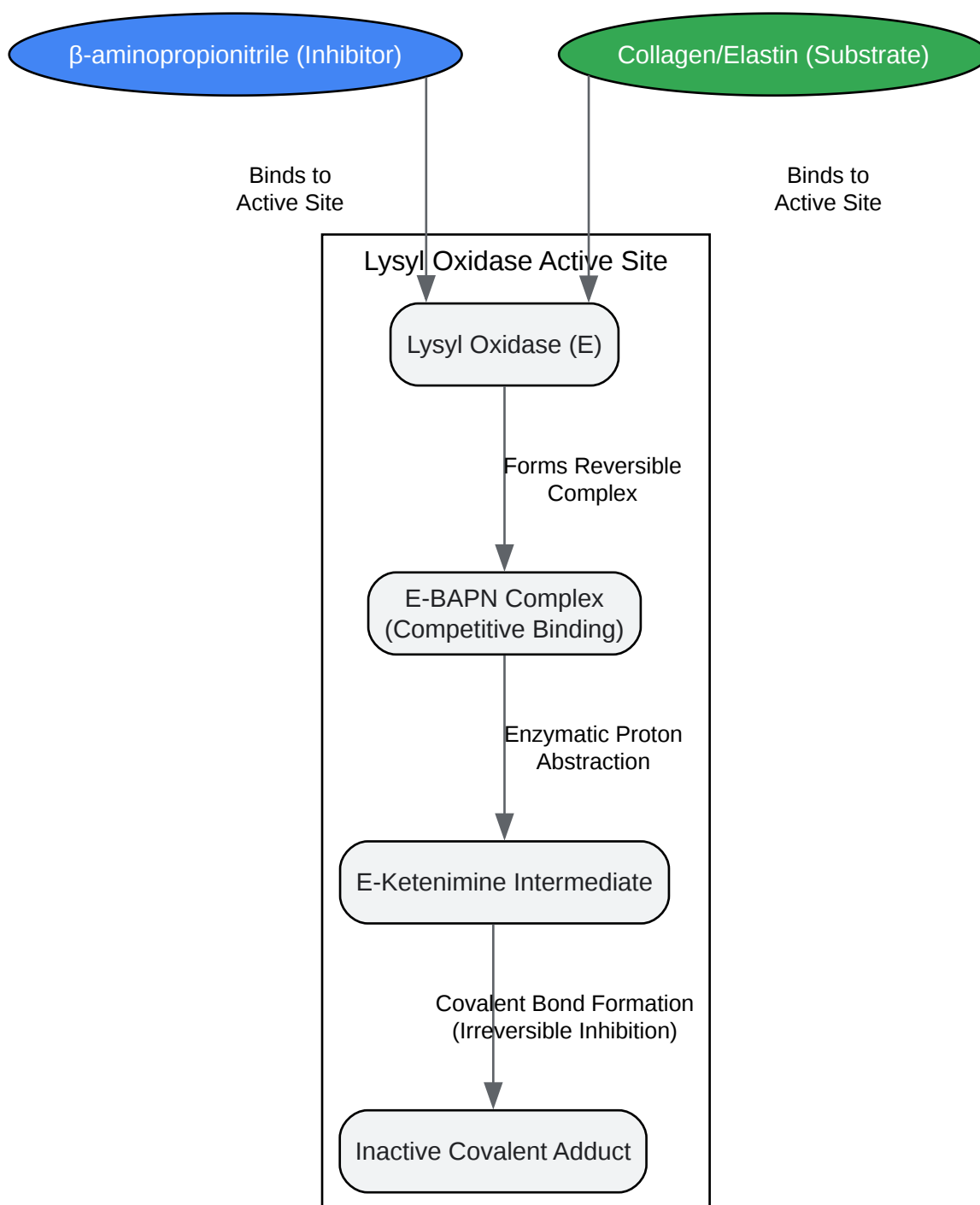
Data Presentation: Inhibitory Activity of Aminopropionitrile Derivatives against Lysyl Oxidase

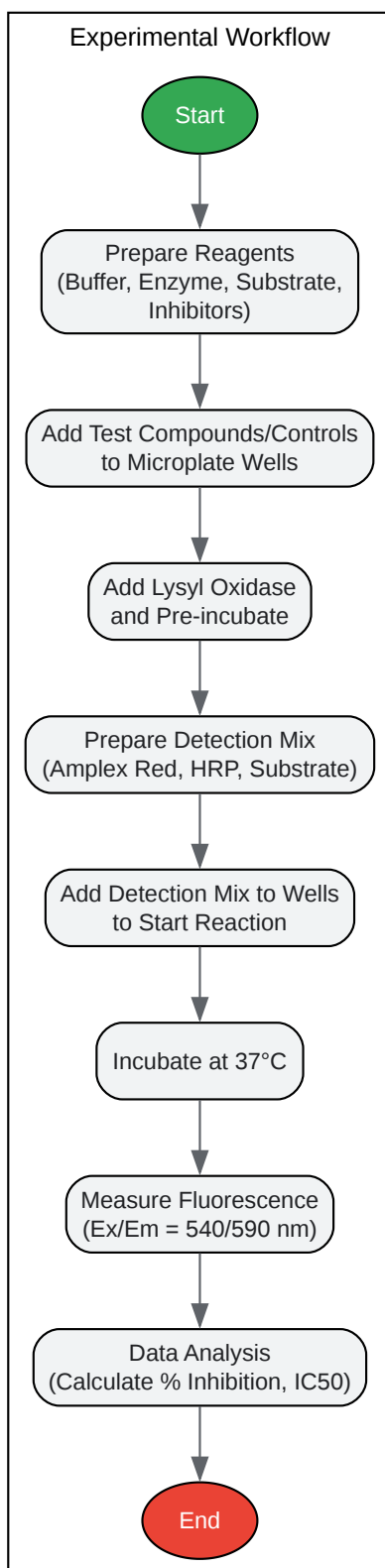
The inhibitory potential of several aminopropionitrile derivatives has been quantified, with β -aminopropionitrile (BAPN) being the most potent among the tested compounds.[3][4] The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for these compounds.

Compound Name	Abbreviation	Structure	Type of Amine	IC ₅₀ (mM)	Inhibition Type	Reference
β -aminopropionitrile	BAPN	$\text{H}_2\text{N}-\text{CH}_2-\text{CH}_2-\text{C}\equiv\text{N}$	Primary	~0.006	Irreversible	[3][5]
3,3'-iminodipropionitrile	IDPN	$\text{HN}(\text{CH}_2-\text{CH}_2-\text{C}\equiv\text{N})_2$	Secondary	0.5	Reversible	[3]
Monomethylaminopropionitrile	MMAPN	$\text{CH}_3-\text{NH}-\text{CH}_2-\text{CH}_2-\text{C}\equiv\text{N}$	Secondary	10.0	Reversible	[3]
3,3'-dimethylaminopropionitrile	DMAPN	$(\text{CH}_3)_2\text{N}-\text{CH}_2-\text{CH}_2-\text{C}\equiv\text{N}$	Tertiary	>50	No Inhibition	[3]

Mechanism of Action

β -aminopropionitrile (BAPN) acts as a suicide inhibitor of lysyl oxidase. The initial interaction is competitive with the enzyme's natural substrates.[5] Following this, a time- and temperature-dependent irreversible inactivation occurs.[5] The proposed mechanism involves the enzymatic abstraction of a β -proton from BAPN, leading to the formation of a reactive ketenimine intermediate. This intermediate then covalently binds to a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.[5]





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